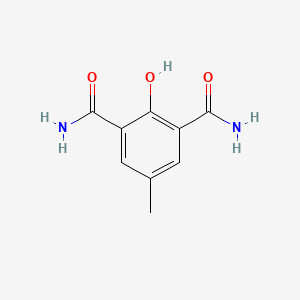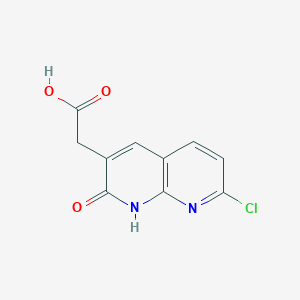stannane CAS No. 185145-44-2](/img/structure/B14257842.png)
[1-(Benzenesulfinyl)ethyl](tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfinyl)ethylstannane: is an organotin compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further bonded to a tributylstannane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)ethylstannane typically involves the reaction of benzenesulfinyl chloride with an ethyltributylstannane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure complete conversion and high yield of the desired product .
Industrial Production Methods: Industrial production of 1-(Benzenesulfinyl)ethylstannane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfinyl)ethylstannane undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted organotin compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(Benzenesulfinyl)ethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organotin compounds .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug design and development .
Industry: In the industrial sector, 1-(Benzenesulfinyl)ethylstannane is used in the production of specialty chemicals and materials. It is also utilized in the manufacturing of polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfinyl)ethylstannane involves its interaction with molecular targets through the benzenesulfinyl group. This group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. The tributylstannane moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Tributyltin hydride: Known for its use as a radical reducing agent.
Tributyl(1-ethoxyvinyl)tin: Used in Stille coupling reactions and as an electrophilic methyl ketone equivalent.
Uniqueness: 1-(Benzenesulfinyl)ethylstannane is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other organotin compounds that lack this functional group .
Propriétés
Numéro CAS |
185145-44-2 |
|---|---|
Formule moléculaire |
C20H36OSSn |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
1-(benzenesulfinyl)ethyl-tributylstannane |
InChI |
InChI=1S/C8H9OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h2-7H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
PHFRTZMUWZPGGA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)



![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)


![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)

![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
